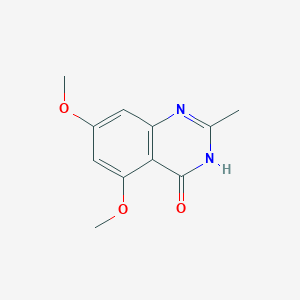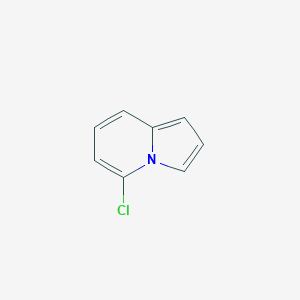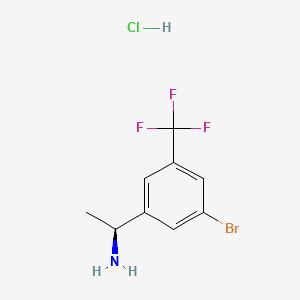
2-(Chloromethyl)-3-(cyclopropylmethoxy)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-3-(cyclopropylmethoxy)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a chloromethyl group at the second position and a cyclopropylmethoxy group at the third position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-(cyclopropylmethoxy)pyridine typically involves the chloromethylation of 3-(cyclopropylmethoxy)pyridine. This can be achieved using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the synthesis.
化学反应分析
Types of Reactions
2-(Chloromethyl)-3-(cyclopropylmethoxy)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction of the pyridine ring can yield piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products
Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives of the pyridine ring.
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
科学研究应用
2-(Chloromethyl)-3-(cyclopropylmethoxy)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is used in the design of molecular probes and bioactive molecules for studying biological processes.
作用机制
The mechanism of action of 2-(Chloromethyl)-3-(cyclopropylmethoxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The cyclopropylmethoxy group can enhance the compound’s binding affinity and selectivity for its target.
相似化合物的比较
Similar Compounds
- 2-(Chloromethyl)-5-(cyclopropylmethoxy)pyridine
- 3-(Chloromethyl)-2-(cyclopropylmethoxy)pyridine
- 2-(Bromomethyl)-3-(cyclopropylmethoxy)pyridine
Uniqueness
2-(Chloromethyl)-3-(cyclopropylmethoxy)pyridine is unique due to the specific positioning of its substituents, which can influence its reactivity and interaction with biological targets. The combination of a chloromethyl group and a cyclopropylmethoxy group on the pyridine ring provides a distinct chemical profile that can be exploited for various applications in research and industry.
属性
分子式 |
C10H12ClNO |
|---|---|
分子量 |
197.66 g/mol |
IUPAC 名称 |
2-(chloromethyl)-3-(cyclopropylmethoxy)pyridine |
InChI |
InChI=1S/C10H12ClNO/c11-6-9-10(2-1-5-12-9)13-7-8-3-4-8/h1-2,5,8H,3-4,6-7H2 |
InChI 键 |
LAFCDWGPXWONCN-UHFFFAOYSA-N |
规范 SMILES |
C1CC1COC2=C(N=CC=C2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate](/img/structure/B13661084.png)

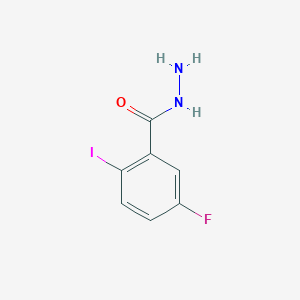
![4-(7-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13661089.png)
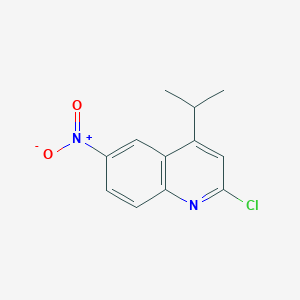
![9-Methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13661106.png)



